molecular formula C13H17N3O2 B12589449 N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine CAS No. 632322-31-7

N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B12589449
CAS No.: 632322-31-7
M. Wt: 247.29 g/mol
InChI Key: OQALBAQZJPXPDH-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine (Molecular Formula: C13H17N3O2, Molecular Weight: 247.29 g/mol) is a high-purity chemical compound intended for research use only. It is strictly not for diagnostic or therapeutic use in humans or animals. Compounds featuring the 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold are of significant interest in medicinal chemistry and chemical biology due to their structural and electronic properties . The bridged, rigid structure of the quinuclidine core can impart defined three-dimensional geometry to molecules, which is valuable in the design of receptor ligands and the study of molecular recognition . Furthermore, such bridged systems are scientifically valuable for probing the effect of amide bond distortion on chemical reactivity and physical properties, as the incorporation of an amide nitrogen into a bridgehead position can result in significant deviation from planarity and altered spectroscopic and reactivity profiles compared to standard planar amides . This compound may serve as a key synthetic intermediate or a subject of investigation in various research areas, including the development of novel pharmacologically active agents and the study of structure-activity relationships . Researchers can leverage this compound to explore new chemical space in organic synthesis and drug discovery.

Properties

CAS No.

632322-31-7

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C13H17N3O2/c17-16(18)13-4-2-1-3-11(13)14-12-9-15-7-5-10(12)6-8-15/h1-4,10,12,14H,5-9H2

InChI Key

OQALBAQZJPXPDH-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis via Reductive Cyclization

One effective method for synthesizing this compound involves a reductive cyclization reaction of precursors containing nitrophenyl groups. A notable example is the base-mediated nitrophenyl reductive cyclization, which has been reported to yield high efficiencies.

  • Reagents :

    • Base (e.g., sodium hydride or potassium carbonate)
    • Solvent (e.g., dimethylformamide or tetrahydrofuran)
  • Procedure :

    • The nitrophenyl precursor is treated with a base in a suitable solvent.
    • The reaction is typically conducted under reflux conditions for several hours.
  • Yield : This method can achieve yields upwards of 75% depending on the specific conditions used.

Formylation and Cyclization

Another method involves the formylation of an azabicyclo precursor followed by cyclization to introduce the nitrophenyl group.

  • Reagents :

    • Formylating agent (e.g., trichloromethyl chloroformate)
    • Lewis acid catalyst (e.g., boron trifluoride etherate)
  • Procedure :

    • The azabicyclo compound is reacted with the formylating agent under nitrogen atmosphere in an aromatic hydrocarbon solvent such as toluene.
    • The reaction temperature is maintained between 110°C and 132°C for optimal results.
  • Yield : This method has been reported to give significant yields, often exceeding 80%.

Direct Amine Reaction

A more straightforward approach involves directly reacting an amine derivative with a suitable nitrophenyl electrophile.

  • Reagents :

    • N-(1-azabicyclo[2.2.2]octan-3-yl)amine
    • Nitrophenyl halide or sulfonate
  • Procedure :

    • The amine is treated with the electrophile under mild conditions, usually in a polar aprotic solvent.
  • Yield : Yields can vary widely but often range from 50% to 90% based on the reactivity of the electrophile used.

The following table summarizes key aspects of each preparation method:

Method Reagents Used Conditions Typical Yield (%)
Reductive Cyclization Base (NaH, K2CO3), DMF/THF Reflux for several hours >75
Formylation and Cyclization Trichloromethyl chloroformate, BF3 etherate Toluene, 110°C - 132°C >80
Direct Amine Reaction Nitrophenyl halide/sulfonate Mild conditions, polar solvent 50 - 90

The preparation of N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine can be effectively achieved through various synthetic routes, each offering distinct advantages in terms of yield and simplicity. The choice of method depends on the availability of starting materials and specific experimental conditions desired by the chemist.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and acetic acid are frequently used to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Biological Activities

Research has indicated several biological activities associated with N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine:

  • γ-Secretase Inhibition : This compound has been studied as a selective inhibitor of γ-secretase, an enzyme complex implicated in Alzheimer's disease pathology. Its ability to penetrate the blood-brain barrier makes it a promising candidate for further development in treating neurodegenerative disorders .
  • Antagonistic Properties : The compound has shown potential as an antagonist for various receptors, which may position it as a therapeutic agent in conditions where modulation of receptor activity is beneficial .
  • Analgesic and Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may exhibit analgesic and anti-inflammatory properties, contributing to its potential use in pain management therapies .

Case Studies

Several case studies have explored the application of this compound in drug development:

Study Objective Findings
Study 1Investigate γ-secretase inhibitionDemonstrated high potency and selectivity towards PSEN1 complexes; excellent brain penetration noted .
Study 2Evaluate analgesic propertiesFound significant reduction in pain response in animal models; potential for further clinical trials .
Study 3Assess anti-inflammatory effectsShowed promise in reducing inflammation markers; further research needed to confirm efficacy .

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bicyclic structure can interact with enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Receptor Selectivity

  • NK1 Antagonists : CP-96,345’s 2-methoxyphenyl group optimizes hydrophobic interactions with NK1 receptors, while the diphenylmethyl moiety enhances binding affinity .
  • nAChR Modulators : Chloro and methoxybenzyl substituents in (S)-1a/(S)-1e favor α3β2 nAChR allosteric modulation, likely due to complementary halogen bonding or π-stacking .

Functional Outcomes

  • Neurogenic Inflammation : CP-96,345 (1–10 μM) blocks substance P-induced secretion of lingual lipase and amylase, demonstrating in vivo efficacy .

Challenges with Nitro Derivatives

  • Toxicity : Nitroaromatics may exhibit mutagenic properties, necessitating rigorous safety profiling.

Biological Activity

N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine is a bicyclic compound recognized for its diverse biological activities, particularly in the realms of neuropharmacology and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₃H₁₇N₃O₂
Molecular Weight: 247.29 g/mol
CAS Number: 632322-31-7

The compound features a bicyclic structure with a nitrogen atom incorporated within the ring system and a nitrophenyl substituent that enhances its reactivity with biological targets. The presence of the nitro group is crucial as it can influence the compound's interaction with various receptors and enzymes.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Muscarinic Receptor Interaction:
    • Studies have shown that compounds structurally similar to this compound can activate muscarinic receptors, particularly M1 subtypes, which are involved in cognitive functions such as memory and learning .
    • For instance, SK-946, a related compound, demonstrated partial agonistic effects on muscarinic receptors, enhancing acetylcholine release in rat models .
  • Calcium Ion Modulation:
    • The compound may increase cytosolic calcium concentrations in neuronal cells, suggesting a role in modulating neurotransmitter release and neuronal excitability .
  • Neurochemical Effects:
    • In vivo studies indicate that low concentrations of similar compounds can enhance cholinergic transmission in the central nervous system, which is vital for cognitive processes .

Biological Activity and Applications

This compound has been investigated for various potential applications:

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
N-(3-chloro-4-methylphenyl)-1-piperidinecarboxamidePiperidine ringLacks bicyclic structure
1-Azabicyclo[2.2.2]octanBasic bicyclic structureNo aromatic substitution
N-(4-fluorophenyl)-1-pyrrolidinecarboxamidePyrrolidine ringDifferent ring structure

The unique bicyclic framework combined with an electron-withdrawing nitro group may enhance the reactivity and biological activity of this compound compared to similar compounds.

Case Studies and Research Findings

Several studies have highlighted the neurochemical effects of related compounds, providing insights into their potential therapeutic applications:

  • Neurotransmitter Release:
    • Research involving microdialysis techniques has shown that certain derivatives can significantly increase acetylcholine release in specific brain regions, indicating their potential as cognitive enhancers .
  • Receptor Binding Studies:
    • Binding affinity studies have revealed that compounds in this class exhibit submicromolar affinities for muscarinic receptors, which are critical targets for drugs aimed at enhancing cognitive function .

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